Ethyl 4-Phosphanobenzoate
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Overview
Description
Ethyl 4-Phosphanobenzoate is an organic compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Phosphanobenzoate can be achieved through several methods. One common approach involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate, followed by hydrolysis to yield the desired product . Another method includes the use of 4-carboxyphenylboronic acid as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with an appropriate phosphonic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that can be conducted efficiently on a multigram scale. The process often includes the use of inexpensive starting materials and avoids the need for purification by column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Phosphanobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphonic acid products.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-Phosphanobenzoate is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of metal-organic frameworks (MOFs) and other coordination compounds .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has been used in studies related to bone targeting and drug delivery systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a pro-drug for delivering active phosphonic acid derivatives .
Industry
Industrially, this compound is utilized in the functionalization of surfaces and the design of hybrid materials. It is also employed in analytical applications and medical imaging .
Mechanism of Action
The mechanism of action of Ethyl 4-Phosphanobenzoate involves its interaction with specific molecular targets and pathways. The phosphonic acid group allows for strong coordination with metal ions, making it useful in the formation of metal-organic frameworks and other coordination complexes . Additionally, its bioactive properties are attributed to its structural analogy with phosphate moieties, enabling it to interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid: A simpler analog with similar coordination properties.
4-Carboxyphenylboronic acid: Shares the phenyl ring and carboxyl group but lacks the phosphonic acid functionality.
4-(Diphenylamino)phenylphosphonic acid: Another phosphonic acid derivative with different substituents on the phenyl ring.
Uniqueness
Ethyl 4-Phosphanobenzoate is unique due to the presence of both the ethoxycarbonyl and phosphonic acid groups, which confer distinct chemical reactivity and coordination properties. This combination makes it particularly useful in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O5P/c1-2-14-9(10)7-3-5-8(6-4-7)15(11,12)13/h3-6H,2H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKRLSOPSXLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858312 |
Source
|
Record name | [4-(Ethoxycarbonyl)phenyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75378-49-3 |
Source
|
Record name | [4-(Ethoxycarbonyl)phenyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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